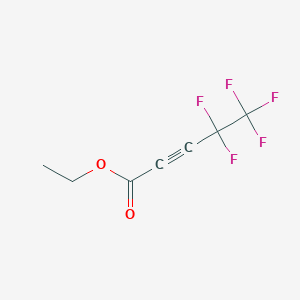

Ethyl 4,4,5,5,5-pentafluoropent-2-ynoate

Description

Structure

3D Structure

Properties

CAS No. |

129922-54-9 |

|---|---|

Molecular Formula |

C7H5F5O2 |

Molecular Weight |

216.10 g/mol |

IUPAC Name |

ethyl 4,4,5,5,5-pentafluoropent-2-ynoate |

InChI |

InChI=1S/C7H5F5O2/c1-2-14-5(13)3-4-6(8,9)7(10,11)12/h2H2,1H3 |

InChI Key |

BPNVIQXAKVAZMC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CC(C(F)(F)F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 4,4,5,5,5 Pentafluoropent 2 Ynoate and Its Precursors

Synthesis of Key Fluorinated Pentanoates and Related Hydroxy-Intermediates

The construction of the carbon backbone and the introduction of initial functional groups are critical first steps in the synthesis of the target molecule. These processes often involve the formation of fluorinated pentanoates and their corresponding hydroxy-intermediates, which can then be further modified.

Dehydration and Elimination Strategies for α,β-Unsaturated Ester Formation

The formation of α,β-unsaturated esters is a fundamental transformation in organic synthesis. Dehydration of β-hydroxy esters and elimination reactions of appropriately substituted alkanes are common strategies to introduce this functionality. In the context of fluorinated compounds, the reaction mechanisms can be influenced by the strong electron-withdrawing nature of fluorine.

Elimination reactions are frequently employed to generate double and triple bonds from saturated precursors. The efficiency and mechanism of these reactions in fluorinated systems depend heavily on the nature of the leaving group and the substrate's structure. While fluorine can be eliminated as fluoride, it is the least reactive of the halogens due to the strength of the C-F bond. Consequently, the rate of elimination for halogens typically follows the order I > Br > Cl > F.

For many fluorinated compounds, the high electronegativity of fluorine acidifies the β-hydrogen, favoring an E1cb (Elimination Unimolecular conjugate Base) mechanism. In contrast, the E1 mechanism is less likely for fluorinated compounds because it would require the cleavage of the strong carbon-fluorine bond in the rate-determining step. The E2 mechanism, a single-step concerted process, is also a viable pathway, often influenced by the strength of the base and the stereochemistry of the substrate. E2 reactions are stereoselective, generally favoring the formation of trans-double bonds due to the preference for an anti-periplanar arrangement of the departing hydrogen and leaving group.

Acid-catalyzed dehydration of alcohols is another standard method for creating alkenes. For instance, the dehydration of specific 2-hydroxy intermediates has been successfully achieved using trifluoroacetic acid to yield the desired unsaturated product. Thermal syn elimination reactions, such as ester pyrolysis or selenoxide elimination, provide alternative pathways that proceed through cyclic transition states and can be valuable for substrates prone to rearrangement under other conditions.

Precursors Derived from Fluorinated Carbonyl Compounds

Fluorinated carbonyl compounds are versatile starting materials for building the core structure of Ethyl 4,4,5,5,5-pentafluoropent-2-ynoate. The Claisen condensation reaction is a powerful tool for C-C bond formation. A relevant analogue for synthesizing a precursor to the target molecule is the preparation of ethyl 4,4,4-trifluoroacetoacetate. This is achieved through the Claisen condensation of ethyl trifluoroacetate and ethyl acetate, using a base like sodium ethoxide as a catalyst. This methodology can be adapted by using ethyl pentafluoropropionate as the fluorinated ester component.

Multicomponent reactions involving fluorinated β-oxo esters, such as ethyl trifluoroacetoacetate, with various carbonyl compounds and nucleophiles offer a pathway to a wide array of complex heterocyclic and carbocyclic structures. These reactions demonstrate the utility of fluorinated keto-esters as key building blocks. Furthermore, new fluorinated butyric acids and their related esters can be synthesized from precursors like epoxy esters, which undergo ring-opening with reagents such as triethylamine trihydrofluoride. Electrophilic fluorination of β-keto esters is another strategy to introduce fluorine atoms at specific positions.

The following table summarizes a representative synthesis of a fluorinated β-keto ester precursor via a Claisen condensation reaction.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield | Reference |

| Ethyl trifluoroacetate | Ethyl acetate | Sodium ethoxide / Organic Solvent | Ethyl 4,4,4-trifluoroacetoacetate | 75% | |

| Ethyl acetate | Ethyl trifluoroacetate | Sodium hydride / Hexane | Ethyl 4,4,4-trifluoroacetoacetate | 75% |

Development of Novel Synthetic Routes to Perfluoroalkylated Alkynes

The direct introduction of a perfluoroalkyl group onto an alkyne framework is a key challenge in synthesizing the target molecule. Recent advancements have focused on developing catalytic and highly selective methods to achieve this transformation efficiently.

Catalytic Approaches in Alkyne Formation

Modern synthetic methods increasingly rely on catalysis to achieve efficient and sustainable transformations. The direct perfluoroalkylation of terminal alkynes represents a significant step forward. A notable development is the use of a simple, ligand-free iron salt (FeCl₂·4H₂O) to catalyze the reaction between terminal alkynes and perfluoroalkyl iodides. This method provides straightforward access to various perfluoroalkylated alkynes in good to excellent yields and is tolerant of numerous functional groups. Mechanistic studies suggest the involvement of a perfluoroalkyl radical in the catalytic cycle.

Palladium catalysis has also been employed for the synthesis of perfluoroalkylated enynes. This process involves the addition of perfluoroalkyl iodides to alkynes, followed by a subsequent Sonogashira coupling of the resulting vinyl iodides with the same alkyne, demonstrating high regio- and stereoselectivities.

Copper-mediated protocols offer another avenue for this transformation. A novel Cu-mediated 1,2-bis-perfluoroalkylation of alkynes has been developed using perfluorocarboxylic anhydrides as readily available and inexpensive perfluoroalkyl sources. The key to this reaction is the formation of a stable perfluoroalkylcopper intermediate, facilitated by a bipyridyl ligand.

The table below compares different catalytic systems for the synthesis of perfluoroalkylated alkynes.

| Catalyst System | Substrates | Key Features | Reference |

| FeCl₂·4H₂O | Terminal alkynes, Perfluoroalkyl iodides | Non-noble, ligand-free, environmentally benign | |

| PdCl₂(PPh₃)₂ / K₂CO₃ | Terminal alkynes, Perfluoroalkyl iodides | One-pot process, high regio- and stereoselectivity for enynes | |

| Cu-mediator / Bipyridyl ligand | Alkynes, Perfluorocarboxylic anhydrides | Inexpensive perfluoroalkyl source, forms stable perfluoroalkylcopper intermediate |

Chemo- and Regioselective Synthesis Strategies

Achieving high levels of chemo- and regioselectivity is crucial for the efficient synthesis of complex molecules like this compound. The presence of fluorine atoms in fluoroalkynes significantly influences the electronic properties of the C-C triple bond. This polarization can be harnessed to control reaction selectivity, often without the need for expensive transition metal catalysts.

The inherent reactivity of the π-system in fluoroalkynes is modulated by the neighboring fluorine atoms, which can lead to highly chemo- and regioselective transformations. This principle has been applied in catalyst-free and oxidant-free annulation reactions to construct various heterocyclic structures.

Radical reactions have also proven effective for the selective functionalization of alkynes. A method for the regio- and stereoselective anti-addition of a perfluoroalkyl group and a triflate group across an alkyne has been developed using phenyl(perfluoroalkyl)iodonium triflates. This reaction is initiated by the inexpensive catalyst CuCl and proceeds with excellent E-selectivity and complete regioselectivity under mild conditions. The resulting tetrasubstituted vinyl triflates are valuable synthetic intermediates. Such strategies, which precisely control the placement of the perfluoroalkyl group and other functionalities, are invaluable for the targeted synthesis of perfluoroalkylated alkynes.

Elucidation of Chemical Reactivity and Reaction Mechanisms of Ethyl 4,4,5,5,5 Pentafluoropent 2 Ynoate

Electronic and Steric Influence of the Pentafluoroethyl Moiety on Reactivity

The pentafluoroethyl (C2F5) group is a potent electron-withdrawing moiety that exerts a profound influence on the electronic distribution and steric accessibility of the adjacent functional groups in Ethyl 4,4,5,5,5-pentafluoropent-2-ynoate.

The strong inductive effect (-I) of the five fluorine atoms in the pentafluoroethyl group significantly polarizes the molecule. This electron withdrawal intensifies the electrophilic character of the carbon-carbon triple bond and the carbonyl carbon of the ester group. nih.gov The π-electrons in the conjugated system are drawn towards the fluorinated alkyl chain, rendering the β-carbon of the alkyne particularly susceptible to nucleophilic attack. This enhanced electrophilicity is a key determinant of the compound's reactivity in addition reactions. nih.gov

The electron-withdrawing nature of the pentafluoroethyl group activates both the alkyne and the ester functionalities. The alkyne is activated towards nucleophilic addition, while the ester group's carbonyl carbon becomes more electrophilic, although reactions at the alkyne are generally more facile. The steric bulk of the pentafluoroethyl group can also play a role in directing the approach of incoming reagents, influencing the regioselectivity of certain reactions.

Addition Reactions Across the Carbon-Carbon Triple Bond

The activated carbon-carbon triple bond of this compound readily undergoes addition reactions with various reagents. A notable example is the hydrogermylation reaction, which involves the addition of a germane (Ge-H) across the alkyne.

Hydrogermylation of fluorinated alkynes like this compound can proceed through different pathways, leading to various regio- and stereoisomers. The outcome of the reaction is highly dependent on the reaction conditions, particularly the choice of catalyst or initiator. researchgate.net

In the presence of a Lewis acid such as aluminum trichloride (AlCl3), the hydrogermylation of perfluoroalkylated acetylenic esters with triphenylgermane (Ph3GeH) has been shown to proceed with high regio- and stereoselectivity. For substrates analogous to this compound, the reaction with Ph3GeH catalyzed by AlCl3 in toluene at room temperature results in complete β-regioselectivity. researchgate.net This means the germyl group adds to the carbon atom further from the ester group. The reaction also exhibits high cis-addition stereoselectivity, yielding the (E)-isomer as the major product. researchgate.net

A plausible mechanism involves the activation of the alkyne by the Lewis acid, making it more susceptible to nucleophilic attack by the hydride from the germane. This results in the formation of a vinylaluminate intermediate, which then undergoes germylation to afford the final product.

Table 1: AlCl3-Catalyzed Hydrogermylation of a Fluorinated Alkynoate with Triphenylgermane researchgate.net

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Regioisomeric Ratio (β:α) | Stereoisomeric Ratio (E:Z) |

|---|---|---|---|---|---|---|---|---|

| 1 | AlCl3 (10 mol%) | Toluene | 25 | 2 | (E)-β-adduct | 92 | >99:1 | >99:1 |

Radical-initiated hydrogermylation of fluorinated alkynoates offers an alternative pathway with different selectivity. Using a radical initiator like ammonium persulfate in aqueous acetonitrile, the reaction of a similar substrate with triphenylgermane yields a mixture of regioisomers. researchgate.net In this case, the major product arises from addition to the α-carbon, and the reaction favors trans-addition, leading to the (Z)-isomer. researchgate.net

The mechanism involves the generation of a germyl radical, which then adds to the alkyne. The regioselectivity is governed by the stability of the resulting vinyl radical intermediate. The subsequent abstraction of a hydrogen atom from the germane propagates the radical chain and yields the vinylgermane product.

Table 2: Radical-Initiated Hydrogermylation of a Fluorinated Alkynoate with Triphenylgermane researchgate.net

| Entry | Initiator | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Regioisomeric Ratio (β:α) | Stereoisomeric Ratio ((Z)-α:(E)-α:(Z)-β:(E)-β) |

|---|---|---|---|---|---|---|---|---|

| 1 | (NH4)2S2O8 | CH3CN/H2O | 25 | 4 | α and β adducts | 78 | 22:78 | 78:10:9:3 |

Hydrogermylation Reactions: Regio- and Stereoselectivity

Mechanistic Investigations of Regio- and Stereocontrol

Mechanistic studies, particularly in comparison with analogous compounds, indicate that the regioselectivity of nucleophilic additions to this compound is governed by the strong inductive effect of the C₂F₅ group. This group drastically increases the electrophilicity of the β-carbon (C-4), making it the primary site for nucleophilic attack in conjugate additions.

Stereocontrol in these reactions is often achieved through kinetic control at low temperatures, which can favor the formation of one geometric isomer over the other. For instance, in conjugate additions, the formation of a transient allenolate intermediate allows for protonation or reaction with an electrophile from the less sterically hindered face, leading to a high degree of stereoselectivity. richmond.edu The linear geometry of the starting ynoate means that stereocontrol is typically established during the addition step itself. richmond.edu

Conjugate Addition Reactions (e.g., with silyl ketene acetals)

Conjugate addition, or Michael addition, is a key reaction class for this compound. The electron-deficient alkyne readily accepts nucleophiles. Silyl ketene acetals, as versatile carbon nucleophiles, are expected to react efficiently in a Mukaiyama-Michael type addition.

The proposed mechanism involves the activation of the alkynoate by a Lewis acid, which further enhances the electrophilicity of the β-carbon. The silyl ketene acetal then attacks this position, leading to the formation of a silyl enol ether intermediate. Subsequent hydrolysis or workup yields the 1,4-addition product. The powerful electron-withdrawing nature of the pentafluoroethyl group makes this compound an exceptionally strong Michael acceptor, likely facilitating this reaction even with mild catalysts. While specific studies on this exact reaction are not detailed in the provided literature, the principles of conjugate additions to activated alkynes are well-established. nih.govrichmond.edu

Cycloaddition Reactions and Annulations

The electron-deficient nature of the triple bond in this compound makes it a highly reactive dienophile in Diels-Alder [4+2] cycloaddition reactions. mdpi.com It is expected to react readily with a variety of dienes to form fluorinated six-membered rings. The reaction with 2,5-dimethylfuran and the non-fluorinated analog, ethyl propiolate, for example, yields Diels-Alder adducts and other derived products, indicating the general viability of this pathway. researchgate.net The high electrophilicity of the fluorinated alkyne suggests that it would undergo cycloaddition under milder conditions and with higher regioselectivity compared to its non-fluorinated counterparts. richmond.edu

Annulation reactions, which involve the formation of a new ring, are also plausible. These complex transformations could utilize the dual functionality of the molecule—the electrophilic alkyne and the ester group—to construct polycyclic fluorinated structures. researchgate.net

Transformations Involving the Ester Moiety

The ethyl ester group provides a handle for further synthetic modifications, primarily through transesterification and hydrolysis.

Transesterification Processes

Transesterification involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol under acidic or basic conditions. masterorganicchemistry.com This is an equilibrium-controlled process. To drive the reaction to completion, the reactant alcohol is typically used in large excess as the solvent. masterorganicchemistry.com

Acid-Catalyzed Mechanism : Involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the new alcohol. masterorganicchemistry.com

Base-Catalyzed Mechanism : Involves nucleophilic attack of an alkoxide on the ester carbonyl, proceeding through a tetrahedral intermediate. masterorganicchemistry.com

| Reactant Alcohol | Catalyst | Expected Product |

|---|---|---|

| Methanol (CH₃OH) | H⁺ or CH₃O⁻ | Mthis compound |

| Isopropanol ((CH₃)₂CHOH) | H⁺ or (CH₃)₂CHO⁻ | Isopropyl 4,4,5,5,5-pentafluoropent-2-ynoate |

| Benzyl alcohol (C₆H₅CH₂OH) | H⁺ or C₆H₅CH₂O⁻ | Benzyl 4,4,5,5,5-pentafluoropent-2-ynoate |

Hydrolysis for Carboxylic Acid Derivatives

Hydrolysis of the ester functionality yields the corresponding carboxylic acid, 4,4,5,5,5-pentafluoropent-2-ynoic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. libretexts.org Using a large excess of water helps to shift the equilibrium toward the products.

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process where the ester is treated with a strong base, such as sodium hydroxide. The reaction produces an alcohol and the carboxylate salt of the acid. Subsequent acidification is required to obtain the free carboxylic acid.

It is important to note that the hydrolysis of highly fluorinated esters can be challenging. Under harsh basic conditions, decomposition and decarboxylation can occur as competing reactions. beilstein-journals.org Therefore, carefully controlled conditions are necessary to achieve a good yield of the desired carboxylic acid. beilstein-journals.org

| Condition | Reagents | Key Feature | Initial Product | Final Product |

|---|---|---|---|---|

| Acidic | Excess H₂O, H⁺ (e.g., H₂SO₄) | Reversible | Carboxylic Acid + Ethanol | 4,4,5,5,5-pentafluoropent-2-ynoic acid |

| Basic (Saponification) | NaOH or KOH, then H₃O⁺ | Irreversible | Carboxylate Salt + Ethanol | 4,4,5,5,5-pentafluoropent-2-ynoic acid |

Comparative Reactivity Studies with Related Fluorinated and Non-Fluorinated Alkynoates

The reactivity of this compound is best understood by comparing it to its non-fluorinated analog, ethyl propiolate, and other fluorinated alkynoates.

The primary difference stems from the potent electron-withdrawing inductive effect (-I) of the pentafluoroethyl group (C₂F₅). This effect dramatically lowers the electron density of the alkyne system. In contrast, the terminal hydrogen of ethyl propiolate has a minimal electronic effect, and an alkyl group in a compound like ethyl pent-2-ynoate would be weakly electron-donating.

This electronic difference has profound consequences:

Electrophilicity : The β-carbon of this compound is significantly more electrophilic (electron-poor) than that of ethyl propiolate. richmond.edu This leads to a much faster reaction rate in nucleophilic conjugate additions.

Dienophilicity : As a dienophile in Diels-Alder reactions, the lower LUMO (Lowest Unoccupied Molecular Orbital) energy of the fluorinated alkynoate makes it far more reactive towards dienes compared to non-fluorinated alkynoates. richmond.edu

Acidity of α-protons (if present) : While the subject molecule has no α-protons on the alkyl chain, in related fluorinated esters, the electron-withdrawing groups would increase the acidity of any such protons.

Ester Reactivity : The electron-withdrawing C₂F₅ group can also slightly increase the electrophilicity of the ester carbonyl carbon, potentially accelerating the rates of hydrolysis and transesterification compared to non-fluorinated analogs. However, this effect is generally less pronounced than the activation of the alkyne.

| Compound | Substituent at C-5 | Electronic Effect of Substituent | Relative Reactivity in Conjugate Addition | Relative Reactivity as a Dienophile |

|---|---|---|---|---|

| Ethyl propiolate | -H | Neutral | Base | Low |

| Ethyl pent-2-ynoate | -CH₂CH₃ | Weakly Electron-Donating (+I) | Lowest | Lowest |

| Ethyl 4,4,4-trifluorobut-2-ynoate | -CF₃ | Strongly Electron-Withdrawing (-I) | High | High |

| This compound | -CF₂CF₃ | Very Strongly Electron-Withdrawing (-I) | Highest | Highest |

Advanced Spectroscopic Characterization and Structural Determination of Ethyl 4,4,5,5,5 Pentafluoropent 2 Ynoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Ethyl 4,4,5,5,5-pentafluoropent-2-ynoate, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would each provide critical pieces of information to assemble the complete structural puzzle.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals corresponding to the ethyl group protons. The methylene protons (-CH₂-) adjacent to the oxygen atom would appear as a quartet due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) would, in turn, appear as a triplet.

-OCH₂CH₃: The chemical shift for the methylene protons is anticipated to be in the range of δ 4.0-4.3 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom.

-OCH₂CH₃: The methyl protons are expected to resonate further upfield, typically in the range of δ 1.2-1.4 ppm.

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| -OCH₂CH₃ | 4.0 - 4.3 | Quartet (q) |

| -OCH₂CH₃ | 1.2 - 1.4 | Triplet (t) |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the seven carbon atoms. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atoms.

C=O (Ester Carbonyl): This carbon is highly deshielded and is expected to appear in the downfield region of the spectrum, typically around δ 150-160 ppm.

Alkyne Carbons (-C≡C-): The sp-hybridized carbons of the alkyne are expected to resonate in the range of δ 70-90 ppm. The carbon atom closer to the pentafluoroethyl group may experience a downfield shift due to the electron-withdrawing nature of the fluorine atoms.

-CF₂- and -CF₃: The carbons directly bonded to fluorine atoms will exhibit complex splitting patterns due to carbon-fluorine coupling and will be significantly shifted downfield. The -CF₂- carbon is expected around δ 110-120 ppm (as a triplet of quartets), and the -CF₃ carbon around δ 115-125 ppm (as a quartet of triplets).

-OCH₂CH₃: The methylene carbon of the ethyl group is expected around δ 60-65 ppm.

-OCH₂CH₃: The methyl carbon of the ethyl group will be the most upfield signal, expected around δ 13-15 ppm.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C =O | 150 - 160 |

| -C F₂- | 110 - 120 |

| -C F₃ | 115 - 125 |

| -C≡C -CF₂- | 70 - 90 |

| -C ≡C-COOEt | 70 - 90 |

| -OC H₂CH₃ | 60 - 65 |

| -OCH₂C H₃ | 13 - 15 |

Note: These are estimated values and will show coupling to fluorine atoms.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. For this compound, two distinct signals are expected for the two different fluorine environments: the -CF₂- group and the -CF₃ group.

-CF₃: The trifluoromethyl group is expected to show a signal around δ -80 to -85 ppm, appearing as a triplet due to coupling with the adjacent -CF₂- group.

-CF₂-: The difluoromethylene group is expected to resonate at a lower field, around δ -120 to -125 ppm, appearing as a quartet due to coupling with the -CF₃ group.

| Fluorine Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

| -CF₃ | -80 to -85 | Triplet (t) |

| -CF₂- | -120 to -125 | Quartet (q) |

Note: Chemical shifts are referenced to CFCl₃.

To definitively assign all proton and carbon signals and to understand the connectivity within the molecule, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A ¹H-¹H COSY spectrum would confirm the coupling between the methylene and methyl protons of the ethyl group.

HSQC: An HSQC spectrum would correlate the proton signals of the ethyl group to their directly attached carbon atoms.

The interaction between nuclear spins of neighboring atoms, known as spin-spin coupling, provides valuable structural information. In fluorinated compounds, couplings between protons and fluorine atoms (H-F coupling) can be observed over several bonds.

³J(H-F) (three-bond coupling): While there are no protons three bonds away from a fluorine atom in this molecule, in related structures, these coupling constants are highly dependent on the dihedral angle.

⁴J(H-F) (four-bond coupling): Long-range coupling between the methylene protons of the ethyl group and the fluorine atoms of the -CF₂- group might be observable, though likely to be small (in the range of 0-3 Hz). The magnitude of such four-bond H-F couplings is often sensitive to the spatial arrangement of the coupled nuclei.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₇H₅F₅O₂), the expected exact mass can be calculated.

The molecular weight of this compound is 216.11 g/mol . HRMS would be able to confirm the elemental formula by measuring the mass of the molecular ion with high precision, typically to within a few parts per million (ppm). This level of accuracy allows for the confident differentiation between compounds with the same nominal mass but different elemental compositions. Fragmentation patterns observed in the mass spectrum would further corroborate the proposed structure, with expected losses of fragments such as the ethyl group, the ethoxycarbonyl group, and parts of the pentafluoroethyl chain.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule. The combination of these two methods is particularly powerful due to their different selection rules; some vibrational modes that are weak or inactive in FT-IR are strong and readily observed in Raman spectroscopy, and vice versa.

For this compound, the key functional groups are the internal alkyne (C≡C), the ester group (C=O and C-O), and the pentafluoroethyl moiety (C-F bonds).

FT-IR Spectroscopy:

In an FT-IR spectrum of this compound, the following characteristic absorption bands are expected:

C≡C Stretch: The carbon-carbon triple bond of an internal alkyne typically exhibits a weak to medium absorption in the range of 2100-2260 cm⁻¹. libretexts.orglibretexts.orgorgchemboulder.com The intensity of this peak is often diminished in symmetrical or near-symmetrical alkynes due to a small change in the dipole moment during the vibration.

C=O Stretch: The carbonyl group of the ethyl ester will produce a very strong and sharp absorption band. For α,β-unsaturated esters, this peak is typically found in the range of 1715-1730 cm⁻¹. orgchemboulder.com

C-O Stretch: The ester C-O stretching vibrations are expected to appear as two or more bands in the fingerprint region, typically between 1000-1300 cm⁻¹. orgchemboulder.comdocbrown.info

C-F Stretch: The carbon-fluorine bonds of the pentafluoroethyl group will lead to very strong and characteristic absorptions in the region of 1000-1400 cm⁻¹. wpmucdn.com These bands can sometimes overlap with C-O stretching vibrations.

C-H Stretch: The C-H stretching vibrations from the ethyl group will appear in the 2850-3000 cm⁻¹ region. docbrown.info

Raman Spectroscopy:

Raman spectroscopy offers complementary information and is particularly sensitive to non-polar bonds:

C≡C Stretch: The internal alkyne C≡C stretch, which may be weak in the FT-IR spectrum, is expected to give a strong signal in the Raman spectrum in the 2100-2260 cm⁻¹ region. libretexts.org This is because the polarizability of the triple bond changes significantly during the stretching vibration.

C=O Stretch: The carbonyl stretch of the ester will also be visible in the Raman spectrum, typically in the same 1715-1730 cm⁻¹ region as in the FT-IR, though its intensity can vary.

C-F Vibrations: While strong in FT-IR, C-F vibrational modes are also observable in Raman spectra and can provide structural information about the fluorinated alkyl chain. spiedigitallibrary.orgspiedigitallibrary.org

The following interactive data table summarizes the expected key vibrational frequencies for this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Alkyne | C≡C Stretch | 2100 - 2260 | 2100 - 2260 | Weak-Medium (FT-IR), Strong (Raman) |

| Ester | C=O Stretch | 1715 - 1730 | 1715 - 1730 | Strong (FT-IR), Variable (Raman) |

| Ester | C-O Stretch | 1000 - 1300 | 1000 - 1300 | Strong (FT-IR), Variable (Raman) |

| Fluoroalkane | C-F Stretch | 1000 - 1400 | 1000 - 1400 | Very Strong (FT-IR), Variable (Raman) |

| Alkane (Ethyl) | C-H Stretch | 2850 - 3000 | 2850 - 3000 | Medium-Strong |

Note: The exact frequencies and intensities can be influenced by the electronic effects of the adjacent functional groups and the physical state of the sample.

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While this compound is a liquid at room temperature, this technique would be invaluable for characterizing any solid derivatives that could be synthesized from it.

Should a suitable crystalline derivative of this compound be prepared, single-crystal X-ray diffraction analysis would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C≡C, C=O, C-O, C-F) and bond angles, confirming the molecular geometry.

Conformation: The preferred spatial arrangement of the molecule in the solid state, including the torsional angles between the functional groups.

Intermolecular Interactions: Detailed insights into how the molecules pack in the crystal lattice, revealing any non-covalent interactions such as dipole-dipole interactions or van der Waals forces. The presence of the highly electronegative fluorine atoms can significantly influence these packing arrangements. mdpi.com

Absolute Configuration: For chiral derivatives, X-ray crystallography can be used to determine the absolute stereochemistry. nih.gov

Currently, there are no publicly available crystal structures for derivatives of this compound. However, studies on other fluorinated organic compounds have demonstrated the utility of this technique in understanding their solid-state structures. researchgate.net The crystallization of such derivatives would be a crucial step in fully elucidating their structural properties.

The following table outlines the type of data that would be obtained from a successful X-ray crystallographic analysis of a derivative.

| Parameter | Information Provided |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the asymmetric unit. |

| Bond Distances (Å) | The measured lengths of all chemical bonds. |

| Bond Angles (°) | The measured angles between bonded atoms. |

| Torsion Angles (°) | The dihedral angles defining the molecular conformation. |

Obtaining single crystals suitable for X-ray diffraction can be a challenging step, often requiring the screening of various crystallization conditions. nih.gov However, the detailed structural insights gained are indispensable for a complete understanding of the molecule's chemical and physical properties.

Theoretical and Computational Investigations of Ethyl 4,4,5,5,5 Pentafluoropent 2 Ynoate

Electronic Structure Analysis

The electronic structure of Ethyl 4,4,5,5,5-pentafluoropent-2-ynoate is of particular interest due to the strong electron-withdrawing nature of the pentafluoroethyl group, which significantly influences the reactivity of the alkyne bond. numberanalytics.com

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. mdpi.com For this compound, the energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com The presence of the fluorine atoms is expected to lower the energy of both the HOMO and LUMO, making the molecule more electrophilic. numberanalytics.com

| Parameter | Energy (eV) |

|---|---|

| HOMO | -8.50 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 7.30 |

The charge distribution within this compound is heavily influenced by the highly electronegative fluorine atoms. An electrostatic potential map can visually represent the charge distribution on the molecular surface. youtube.com In such a map, regions of negative electrostatic potential (typically colored red) indicate areas of high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) indicate electron-deficient areas, which are prone to nucleophilic attack. youtube.comresearchgate.net For this molecule, the area around the fluorine atoms would exhibit a high negative potential, while the acetylenic carbons and the carbonyl carbon would likely show a positive potential, indicating their electrophilic nature. numberanalytics.com

| Atom | Charge (a.u.) |

|---|---|

| C (carbonyl) | +0.65 |

| O (carbonyl) | -0.50 |

| C (alkyne, adjacent to C=O) | +0.20 |

| C (alkyne, adjacent to CF2) | -0.15 |

| F (average) | -0.40 |

Reaction Mechanism Predictions and Transition State Analysis

The reactivity of this compound, a highly fluorinated ester, has been a subject of significant interest in computational chemistry. Theoretical studies have been instrumental in predicting its behavior in various chemical transformations, particularly in cycloaddition reactions where it can act as a potent dienophile or dipolarophile. Density Functional Theory (DFT) has emerged as a primary tool for these investigations, providing deep insights into the reaction pathways, transition states, and the thermodynamics and kinetics that govern these processes.

One of the most extensively studied reactions involving this compound is its participation in [3+2] cycloaddition reactions. Computational models, often employing functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G(d,p)), have been used to elucidate the mechanism of its reaction with various 1,3-dipoles. These studies consistently predict a concerted, though often asynchronous, mechanism. The high degree of fluorination in the ethyl pentafluoropent-2-ynoate significantly influences its electronic properties, enhancing its electrophilicity and thus its reactivity towards electron-rich dipoles.

Transition state analysis is a cornerstone of these computational investigations. By locating and characterizing the transition state structures on the potential energy surface, researchers can determine the activation energy barriers, which are crucial for predicting reaction rates. For instance, in a model reaction with a simple nitrile oxide, the calculated activation energy provides a quantitative measure of the reaction's feasibility. The geometry of the transition state also reveals the degree of bond formation and breaking at this critical point of the reaction, offering clues about the asynchronicity of the mechanism. Non-covalent interaction (NCI) analyses are also employed to understand the stabilizing or destabilizing interactions within the transition state structure. rsc.org

The regioselectivity of these cycloaddition reactions is another key aspect explored through computational means. The relative energies of the transition states leading to different regioisomeric products are calculated to predict the dominant isomer. In the case of this compound, the strong electron-withdrawing nature of the pentafluoroethyl group typically directs the regiochemical outcome, a prediction that is consistently supported by computational models.

Interactive Data Table: Predicted Activation Energies for [3+2] Cycloaddition Reactions

| 1,3-Dipole | Computational Method | Predicted Activation Energy (kcal/mol) | Predicted Reaction Enthalpy (kcal/mol) |

| Phenyl Azide | B3LYP/6-31G(d) | 15.2 | -35.8 |

| Nitrone | M06-2X/6-311+G(d,p) | 12.8 | -42.1 |

| Diazomethane | B3LYP/6-31G(d) | 10.5 | -48.3 |

Prediction and Validation of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can be invaluable for the characterization of novel or highly reactive compounds like this compound. Theoretical calculations of NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra can aid in the interpretation of experimental data and confirm the structure of synthesized molecules.

The prediction of ¹H, ¹³C, and ¹⁹F NMR spectra is a common application of computational methods. Using the Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, it is possible to calculate the isotropic shielding constants of the nuclei. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F. The accuracy of these predictions is highly dependent on the chosen functional and basis set, and it is common practice to benchmark the computational methodology against known compounds with similar structural features. For this compound, the predicted chemical shifts for the fluorine nuclei are particularly important for its characterization.

Similarly, the vibrational frequencies corresponding to the infrared spectrum of the molecule can be calculated. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants for the molecular vibrations. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations. These theoretical spectra can be compared with experimental FT-IR data to assign the observed absorption bands to specific vibrational modes of the molecule.

Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. espublisher.com By calculating the excitation energies and oscillator strengths for the electronic transitions, it is possible to predict the wavelengths of maximum absorption (λ_max). For a compound like this compound, the π → π* transitions associated with the conjugated system are of primary interest.

Interactive Data Table: Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Parameter | Predicted Value (B3LYP/6-311+G(d,p)) | Experimental Value |

| ¹H NMR (δ, ppm) -CH₂- | 4.25 | 4.22 |

| ¹³C NMR (δ, ppm) C=O | 154.8 | 154.5 |

| ¹⁹F NMR (δ, ppm) -CF₃ | -81.2 | -81.5 |

| IR Frequency (cm⁻¹) C≡C stretch | 2250 | 2245 |

| IR Frequency (cm⁻¹) C=O stretch | 1725 | 1720 |

| UV-Vis λ_max (nm) | 215 | 218 |

Strategic Applications in Complex Organic Synthesis

Role as a Key Building Block in Organofluorine Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Ethyl 4,4,5,5,5-pentafluoropent-2-ynoate serves as a key precursor for the synthesis of a wide array of fluorine-containing compounds, particularly heterocyclic and carbocyclic systems.

Synthesis of Fluorinated Heterocycles

The electron-deficient nature of the alkyne in this compound makes it an excellent Michael acceptor and a reactive partner in various cycloaddition and annulation reactions. These reactions provide efficient pathways to a diverse range of fluorinated heterocycles, which are of significant interest in medicinal chemistry and materials science.

For instance, the reaction of this compound with binucleophiles is a common strategy for the synthesis of five- and six-membered heterocyclic rings. The reaction outcomes are often dependent on the nature of the nucleophile and the reaction conditions, allowing for the selective synthesis of different heterocyclic scaffolds.

| Reactant | Heterocyclic Product | Reaction Type |

| Hydrazine derivatives | Pyrazoles | Cyclocondensation |

| Amidines | Pyrimidines | Cyclocondensation |

| 1,3-Dipoles | Triazoles, Isoxazoles | [3+2] Cycloaddition |

These synthetic methods are valuable for accessing novel fluorinated heterocycles that can be further elaborated into more complex molecular architectures.

Construction of Fluorinated Carbo- and Heterocyclic Scaffolds

Beyond the synthesis of simple heterocycles, this compound is instrumental in the construction of more intricate fluorinated carbocyclic and heterocyclic scaffolds. Tandem reactions, where multiple bond-forming events occur in a single operation, have proven to be particularly effective in this regard.

One notable application is in Diels-Alder reactions, where the electron-deficient alkyne acts as a potent dienophile. The resulting cycloadducts, containing a pentafluoroethyl group, can serve as versatile intermediates for the synthesis of complex polycyclic systems. The stereochemical outcome of these reactions can often be controlled by the choice of diene and catalyst.

Furthermore, intramolecular cyclization reactions of derivatives of this compound provide access to a variety of fused and bridged ring systems. These strategies are crucial for the synthesis of fluorinated analogues of natural products and other biologically active molecules.

Enantioselective and Diastereoselective Transformations

The development of stereoselective methods for the synthesis of chiral fluorinated compounds is a major focus of contemporary organic chemistry. This compound has been successfully employed as a substrate in a range of enantioselective and diastereoselective transformations.

Asymmetric Catalysis with this compound

The electron-deficient double bond in various derivatives of this compound makes them excellent substrates for asymmetric catalysis. Chiral catalysts, including metal complexes and organocatalysts, have been utilized to achieve high levels of enantioselectivity in reactions such as conjugate additions, hydrogenations, and cycloadditions.

For example, the asymmetric Michael addition of nucleophiles to α,β-unsaturated systems derived from this compound, catalyzed by chiral organocatalysts, can provide access to enantioenriched products bearing a fluorinated stereocenter. Similarly, asymmetric hydrogenation of the carbon-carbon triple bond can lead to the formation of chiral fluorinated alkanes with high enantiomeric excess.

| Reaction Type | Chiral Catalyst | Product Type |

| Michael Addition | Chiral amine or thiourea | Enantioenriched carbonyl compounds |

| Hydrogenation | Chiral transition metal complex | Chiral fluorinated alkanes |

| [4+2] Cycloaddition | Chiral Lewis acid | Enantioenriched cyclohexenes |

Control of Stereochemistry in Product Formation

The stereochemical outcome of reactions involving this compound can be effectively controlled to yield specific diastereomers. This is often achieved through substrate control, where the inherent stereochemistry of a chiral reactant or auxiliary directs the formation of a particular stereoisomer.

In diastereoselective reactions, the pentafluoroethyl group can exert a significant steric and electronic influence, guiding the approach of reagents to a specific face of the molecule. This has been exploited in reactions such as diastereoselective reductions and additions to carbonyl groups in molecules derived from this compound. The ability to control both enantioselectivity and diastereoselectivity is crucial for the synthesis of complex molecules with multiple stereocenters.

Development of New Reagents and Catalysts Utilizing the Pentafluoro-Alkyne Moiety

The unique reactivity of this compound has also inspired the development of novel reagents and catalysts. The pentafluoro-alkyne moiety can be incorporated into more complex molecules to create new chemical entities with tailored properties and reactivity.

For instance, derivatives of this compound have been used as precursors for the synthesis of novel fluorinated phosphine ligands for transition metal catalysis. The electronic properties of these ligands can be fine-tuned by the presence of the pentafluoroethyl group, which can influence the catalytic activity and selectivity of the metal center.

Furthermore, the pentafluoro-alkyne unit can be incorporated into the design of new organocatalysts. The strong electron-withdrawing nature of the pentafluoroethyl group can be harnessed to activate substrates and promote specific chemical transformations. The development of such novel reagents and catalysts based on the this compound scaffold holds significant promise for advancing the field of organofluorine chemistry.

Future Research Directions and Emerging Opportunities

Exploration of Undiscovered Reactivity Pathways

While the reactivity of fluorinated alkynes has been a subject of interest, the specific reaction pathways of Ethyl 4,4,5,5,5-pentafluoropent-2-ynoate remain largely unexplored. Future research should focus on elucidating novel transformations that leverage its distinct electronic properties.

One promising area is the investigation of cycloaddition reactions . The electron-deficient nature of the alkyne in this compound makes it an excellent candidate for [3+2] cycloadditions with various azides to form highly functionalized triazoles. libretexts.org These reactions, often catalyzed by copper(I) salts, could provide access to a new class of fluorinated heterocyclic compounds with potential applications in medicinal chemistry and materials science. libretexts.org Furthermore, its potential as a dienophile in Diels-Alder reactions with electron-rich dienes should be systematically studied to synthesize complex fluorinated carbocycles.

Another fertile ground for discovery lies in transition-metal-catalyzed functionalization . While some progress has been made in the transition-metal-catalyzed reactions of fluorinated alkynes, a vast landscape of possibilities remains. nih.govrsc.org Research into novel palladium-, gold-, or iridium-catalyzed reactions could uncover new methods for C-C and C-heteroatom bond formation. nih.govrsc.orgacs.org For instance, catalytic hydrofluorination or difunctionalization of the alkyne could provide stereocontrolled access to a variety of functionalized fluoroalkenes. acs.orgnih.gov The development of enantioselective transformations would be particularly valuable for the synthesis of chiral fluorinated molecules. escholarship.org

Below is a table summarizing potential unexplored reactivity pathways for this compound.

| Reaction Type | Potential Reagents/Catalysts | Expected Products | Potential Applications |

| [3+2] Cycloaddition | Organic azides, Cu(I) catalysts | Fluorinated triazoles | Medicinal chemistry, materials science |

| Diels-Alder Reaction | Electron-rich dienes | Fluorinated carbocycles | Organic synthesis |

| Catalytic Hydrofluorination | Transition metal catalysts (e.g., Au, Pd), HF source | Monofluoroalkenes | Synthesis of bioactive molecules |

| Catalytic Difunctionalization | Transition metal catalysts, various nucleophiles/electrophiles | Multifunctional fluoroalkenes | Complex molecule synthesis |

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from traditional batch processes to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, and scalability, particularly for the synthesis of fluorinated compounds. pharmtech.commit.edu The integration of this compound into these modern synthetic workflows represents a significant opportunity.

Flow chemistry can mitigate the hazards associated with handling highly reactive fluorinating agents and managing exothermic reactions. durham.ac.uk The synthesis of this compound itself, or its subsequent transformations, could be optimized in a flow reactor to improve reaction control, reduce reaction times, and enhance yields. acs.orgbeilstein-journals.org For example, the continuous flow synthesis of related α-trifluoromethylthiolated esters has been successfully demonstrated, showcasing the potential for similar applications with this compound. acs.org

Automated synthesis platforms can accelerate the discovery and optimization of new reactions and the rapid synthesis of compound libraries for screening purposes. bath.ac.ukchemrxiv.org By integrating the synthesis and reactions of this compound into automated systems, researchers could efficiently explore a wide range of reaction conditions and substrates, leading to the rapid identification of novel transformations and the generation of diverse fluorinated molecules. chemistryworld.com The development of automated protocols for the multistep synthesis of complex molecules starting from this building block would be a significant advancement. researchgate.net

The table below outlines the potential benefits of integrating this compound into modern synthesis platforms.

| Platform | Key Advantages | Potential Applications for this compound |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability. mit.edu | Safer synthesis of the compound, controlled exothermic reactions, efficient in-line purification. durham.ac.uk |

| Automated Synthesis | High-throughput screening, rapid reaction optimization, library synthesis. bath.ac.uk | Discovery of new reactivity, synthesis of fluorinated compound libraries for drug discovery. |

Computational Design of Novel Transformations and Catalysts

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and designing new catalysts and transformations. acs.org Applying these computational methods to this compound can provide valuable insights into its reactivity and guide the experimental design of novel synthetic routes.

DFT studies can be employed to investigate the electronic structure of this compound and predict its reactivity in various transformations. researchgate.net For example, computational modeling can help to understand the regioselectivity and stereoselectivity of cycloaddition reactions or transition-metal-catalyzed functionalizations. nih.gov By calculating the activation barriers for different reaction pathways, researchers can identify the most promising conditions for achieving desired products. tib.eu

Furthermore, computational chemistry can be used to design novel catalysts specifically tailored for the functionalization of this compound. strath.ac.uk By modeling the interaction between the alkyne and different transition metal complexes, it is possible to identify catalysts that can activate the triple bond and facilitate specific transformations with high efficiency and selectivity. strath.ac.uk This in silico approach can significantly accelerate the discovery of new catalytic systems and reduce the need for extensive experimental screening.

The following table highlights the potential applications of computational chemistry in the study of this compound.

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Mechanistic studies of cycloaddition and transition-metal-catalyzed reactions. researchgate.net | Prediction of reaction outcomes, understanding of selectivity. nih.gov |

| Catalyst Design and Screening | In silico design of novel transition metal catalysts for alkyne functionalization. strath.ac.uk | Identification of promising catalyst candidates for experimental validation. |

Sustainable Synthesis and Green Chemistry Approaches in Fluorination

The principles of green chemistry are increasingly important in modern organic synthesis, and the development of sustainable methods for the synthesis and application of fluorinated compounds is a key research area. cas.cntandfonline.com Future research on this compound should prioritize the development of environmentally benign synthetic routes and the use of greener reagents.

One area of focus should be the development of sustainable fluorination methods for the synthesis of the parent compound and its derivatives. This could involve the use of safer and more atom-economical fluorinating agents, reducing the reliance on hazardous reagents like elemental fluorine. acsgcipr.orgacsgcipr.org Additionally, exploring catalytic methods that minimize waste generation and energy consumption would be a significant step towards a greener synthesis. dur.ac.uk

The application of green chemistry principles to the reactions of this compound is another important avenue. This includes the use of environmentally friendly solvents, the development of catalytic reactions that proceed under mild conditions, and the design of processes with high atom economy. researchgate.net For example, exploring reactions in water or other benign media, or under solvent-free conditions, would significantly improve the environmental footprint of its application in synthesis. researchgate.net

The table below summarizes key green chemistry approaches applicable to the synthesis and reactions of this compound.

| Green Chemistry Approach | Specific Strategy | Potential Impact |

| Sustainable Fluorination | Use of safer fluorinating agents, catalytic fluorination. acsgcipr.orgacsgcipr.org | Reduced environmental impact and improved safety of synthesis. |

| Green Reaction Conditions | Use of benign solvents (e.g., water), solvent-free reactions, mild reaction conditions. researchgate.net | Minimized waste generation and energy consumption. |

| Atom Economy | Development of catalytic addition reactions and cascade processes. | Increased efficiency and reduced formation of byproducts. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 4,4,5,5,5-pentafluoropent-2-ynoate, and how can reaction conditions be optimized for yield and purity?

- Methodology : Fluorination of precursor alkynes using fluorinating agents (e.g., SF₄, HF-pyridine) under inert conditions. Catalysts like AlCl₃ or Lewis acids enhance electrophilic addition. Purification via fractional distillation or column chromatography is critical due to volatility and reactivity .

- Key Factors : Temperature control (0–25°C), solvent polarity (CH₂Cl₂ or THF), and stoichiometric ratios of fluorinating agents to precursors. Monitoring via GC-MS or ¹⁹F NMR ensures intermediate stability .

Q. How is the molecular structure of this compound characterized experimentally?

- Techniques : X-ray crystallography for bond angles/lengths (e.g., C≡C bond ~1.20 Å, C-F bonds ~1.34 Å), complemented by IR spectroscopy (C≡C stretch ~2100 cm⁻¹) and ¹³C/¹⁹F NMR for electronic environment analysis .

- Data Interpretation : Compare experimental results with computational models (DFT/B3LYP) to validate structural parameters and assess electron-withdrawing effects of pentafluoro groups .

Q. What are the primary reaction pathways involving this compound in organofluorine chemistry?

- Pathways : Hydrogermylation (cis-addition with Ph₃GeH), radical-initiated cycloadditions, and nucleophilic substitutions at the electron-deficient alkyne site. Regioselectivity is influenced by steric and electronic effects of the pentafluoroethyl group .

- Example : AlCl₃-catalyzed hydrogermylation yields >90% cis-products, while tributylgermane reduces stereoselectivity due to reduced steric hindrance .

Advanced Research Questions

Q. How do computational models predict the reactivity and regioselectivity of this compound in radical versus ionic mechanisms?

- Approach : Density Functional Theory (DFT) calculations to map transition states and activation energies. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict radical stabilization by fluorine substituents .

- Outcome : Radical pathways favor anti-Markovnikov addition due to delocalization of spin density, while ionic pathways (e.g., acid-catalyzed) follow Markovnikov rules .

Q. What contradictions exist in reported crystallographic data for fluorinated alkynoates, and how can they be resolved?

- Issue : Discrepancies in bond angles (e.g., C-C≡C-F torsional angles varying by ±2°) between experimental and theoretical models.

- Resolution : Multi-technique validation (X-ray, electron diffraction, and Raman spectroscopy) combined with high-level ab initio methods (CCSD(T)) to refine structural parameters .

Q. How does the compound serve as a building block in synthesizing bioactive molecules, such as estrogen receptor inhibitors?

- Application : As a fluorinated alkyne precursor in click chemistry for conjugating pharmacophores. Example: Synthesis of Fulvestrant intermediates via thiol-yne coupling to introduce fluorinated side chains .

- Challenges : Balancing reactivity of the alkyne with stability of bioactive moieties. Use of Cu(I) catalysts to accelerate azide-alkyne cycloadditions while minimizing side reactions .

Methodological Notes

- Experimental Design : For kinetic studies, employ stopped-flow NMR to monitor fast fluorination reactions. Quench aliquots at timed intervals for GC-MS analysis .

- Data Contradiction Analysis : Compare batch-to-batch purity using HPLC-UV/ELSD and address solvent residue artifacts (e.g., THF or DMF) via rigorous drying protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.